3-Phenanthrylamine

Description

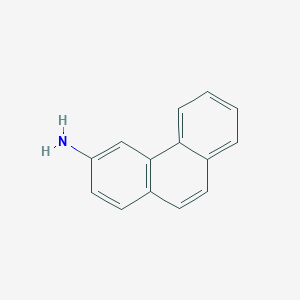

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWRJSZODLRHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172319 | |

| Record name | 3-Phenanthrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-54-2 | |

| Record name | 3-Phenanthrenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenanthrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenanthrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENANTHRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31408D985F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenanthrylamine

CAS Number: 1892-54-2

This technical guide provides a comprehensive overview of 3-Phenanthrylamine, also known as 3-Aminophenanthrene. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis methodologies, spectroscopic data, potential applications, and toxicological information.

Chemical and Physical Properties

This compound is a polycyclic aromatic amine with a phenanthrene backbone. Its chemical structure consists of three fused benzene rings with an amino group substituted at the 3-position. This structure imparts specific chemical and physical properties that are valuable in various scientific fields.

Key Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1892-54-2 | [1] |

| Molecular Formula | C₁₄H₁₁N | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| IUPAC Name | phenanthren-3-amine | |

| Synonyms | 3-Aminophenanthrene, Phenanthren-3-amine | [1] |

| Appearance | Crystals (from ligroin) | |

| Melting Point | 87.5 °C | |

| Boiling Point | 414.2 °C at 760 mmHg (calculated) | [2] |

| Density | 1.208 g/cm³ (calculated) | [2] |

| Solubility | Insoluble in water (predicted) | [2] |

| logP | 3.575 (calculated) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the reduction of 3-nitrophenanthrene or the amination of 3-bromophenanthrene.

Method 1: Reduction of 3-Nitrophenanthrene

This is a widely used method for the preparation of aromatic amines from their corresponding nitro compounds.

Caption: Synthetic workflow for this compound via reduction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitrophenanthrene (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) and concentrated hydrochloric acid. Alternatively, a mixture of iron powder and ammonium chloride in aqueous ethanol can be used.[3][4]

-

Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the crude product and tin salts.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ligroin) or by column chromatography on silica gel.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a modern and versatile method for forming C-N bonds.[5]

Caption: Buchwald-Hartwig amination route to this compound.

Experimental Protocol:

-

Reaction Setup: An oven-dried Schlenk tube is charged with 3-bromophenanthrene (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Addition of Reagents: Anhydrous solvent (e.g., toluene or dioxane) and the amine source (e.g., benzophenone imine as an ammonia surrogate) are added via syringe.

-

Reaction: The reaction mixture is heated at a specified temperature (typically 80-110 °C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble inorganic salts.

-

Hydrolysis (if using an ammonia surrogate): If an imine is used as the ammonia source, the resulting intermediate is hydrolyzed with an acid (e.g., HCl) to yield the primary amine.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) due to the protons on the phenanthrene core. The protons on the ring bearing the amino group will be shifted to a higher field (lower ppm) due to the electron-donating nature of the -NH₂ group. The amino protons themselves would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 14 distinct signals for the 14 carbon atoms in the molecule, assuming no accidental equivalence. The carbon atom attached to the amino group (C-3) will be significantly shielded compared to the other aromatic carbons. The chemical shifts of the other carbons will be influenced by their position relative to the amino group and the fused ring system.

FT-IR Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching (asymmetric and symmetric vibrations of the primary amine) |

| 3100-3000 | Aromatic C-H stretching |

| 1650-1580 | N-H bending (scissoring) |

| 1600-1450 | Aromatic C=C stretching |

| 1335-1250 | Aromatic C-N stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound shows a prominent molecular ion peak (M⁺) at m/z 193, corresponding to its molecular weight.[1] Fragmentation patterns would involve the loss of small molecules or radicals from the parent ion.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the phenanthrene scaffold and related amino derivatives have garnered interest in several areas:

-

Medicinal Chemistry: Phenanthrene derivatives are known to possess a range of biological activities, including anticancer properties. Their planar structure allows for intercalation into DNA, which can disrupt DNA replication and transcription in cancer cells. Aminophenanthrenes have been investigated for their potential cytotoxic effects.

-

Materials Science: As a polycyclic aromatic compound, this compound and its derivatives have potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).[6] The amino group can be functionalized to tune the electronic and photophysical properties of the molecule.

-

Fluorescent Probes: Aminophenanthrenes can exhibit fluorescence, making them potential candidates for the development of fluorescent probes for sensing and imaging applications in biological systems.[1]

Toxicological Information

The toxicological profile of this compound is not extensively characterized. However, data on related aminophenanthrenes and other polycyclic aromatic amines suggest potential health concerns.

-

Mutagenicity and Genotoxicity: Some aminophenanthrenes have been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[7] This suggests that they may have the potential to cause DNA damage.

-

Carcinogenicity: Studies on certain aminophenanthrenes have indicated potential carcinogenic activity.[8] Aromatic amines are a class of compounds that includes several known carcinogens, often requiring metabolic activation to exert their carcinogenic effects.

-

General Toxicity: As with many polycyclic aromatic compounds, exposure to this compound should be handled with care, using appropriate personal protective equipment in a well-ventilated area.

Further toxicological studies are required to fully assess the health risks associated with this compound.

References

- 1. 3-Aminophenanthrene [webbook.nist.gov]

- 2. 3-Aminophenanthrene (CAS 1892-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. CN104364245A - Phenanthrene compounds for organic electronic devices - Google Patents [patents.google.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]

3-Aminophenanthrene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminophenanthrene

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-aminophenanthrene, a valuable building block in the development of novel therapeutic agents and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of 3-Aminophenanthrene

The most common and direct route for the synthesis of 3-aminophenanthrene involves a two-step process: the nitration of phenanthrene to yield 3-nitrophenanthrene, followed by the reduction of the nitro group to the corresponding amine.

Step 1: Nitration of Phenanthrene to 3-Nitrophenanthrene

The introduction of a nitro group onto the phenanthrene backbone is a critical first step. While various nitrating agents can be employed, a common method involves the use of a nitrating mixture of nitric acid and sulfuric acid. The reaction proceeds via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-Nitrophenanthrene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture.

-

Addition of Phenanthrene: Dissolve phenanthrene in a suitable solvent, such as glacial acetic acid, and add it dropwise to the nitrating mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture over crushed ice to precipitate the crude 3-nitrophenanthrene.

-

Purification: Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 3-Nitrophenanthrene to 3-Aminophenanthrene

The reduction of the nitro group in 3-nitrophenanthrene to an amino group is the final step in the synthesis. Several reducing agents can be used for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[1][2] A method analogous to the synthesis of 3,6-diaminophenanthrene using iron powder and ammonium chloride in an ethanol/water mixture is also effective.[3]

Experimental Protocol: Synthesis of 3-Aminophenanthrene

-

Reaction Setup: Suspend 3-nitrophenanthrene in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.[3]

-

Addition of Reagents: Add iron powder and ammonium chloride to the suspension.[3]

-

Reaction: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography.[3]

-

Work-up: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.[3]

-

Extraction: Combine the filtrates and evaporate the ethanol. The resulting aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-aminophenanthrene. The product can be further purified by column chromatography or recrystallization.

Caption: Synthesis pathway of 3-Aminophenanthrene from Phenanthrene.

Characterization of 3-Aminophenanthrene

The identity and purity of the synthesized 3-aminophenanthrene are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical Properties

The basic physical properties of 3-aminophenanthrene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁N | [4][5] |

| Molecular Weight | 193.24 g/mol | [4][6] |

| Appearance | Solid | |

| Melting Point | 143 °C | [7] |

| CAS Registry Number | 1892-54-2 | [4][5] |

Spectroscopic Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to elucidate the structure of 3-aminophenanthrene.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

| ¹H NMR (Typical Chemical Shifts, δ in ppm) | ¹³C NMR (Typical Chemical Shifts, δ in ppm) |

| Aromatic Protons: 7.0 - 8.5 ppm | Aromatic Carbons: 110 - 150 ppm |

| Amine Protons (-NH₂): 3.5 - 4.5 ppm (broad) | Carbon attached to -NH₂: ~145 ppm |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for 3-aminophenanthrene are presented below.

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Reference |

| N-H | Asymmetric Stretch | 3400 - 3500 | [8][9] |

| N-H | Symmetric Stretch | 3300 - 3400 | [8][9] |

| Aromatic C-H | Stretch | 3000 - 3100 | [8] |

| C=C | Aromatic Ring Stretch | 1500 - 1600 | [8] |

| C-N | Stretch | 1250 - 1350 | [9] |

| N-H | Bending (Scissoring) | 1550 - 1650 | [8] |

2.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| Ion | m/z Value | Reference |

| [M]⁺ (Molecular Ion) | 193 | [4][6] |

| [M+1]⁺ | 194 | [6] |

| Fragment Ion | 165 | [6] |

Experimental Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: General experimental workflow for the synthesis and characterization of 3-Aminophenanthrene.

References

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Aminophenanthrene [webbook.nist.gov]

- 5. 3-Aminophenanthrene [webbook.nist.gov]

- 6. 3-Phenanthrylamine | C14H11N | CID 74691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-aminophenanthrene [stenutz.eu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Analysis of 3-Phenanthrylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 3-Phenanthrylamine based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic Protons (Ar-H) | 7.0 - 9.0 | Multiplets (m) | The complex fused ring system results in overlapping signals. Protons in deshielding zones (e.g., bay region) will appear further downfield. |

| Amine Protons (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | The chemical shift is highly dependent on solvent and concentration. The signal may be broad due to quadrupolar relaxation and exchange. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-N | 140 - 150 | The carbon atom directly bonded to the electron-donating amino group is expected to be significantly shielded compared to unsubstituted phenanthrene. |

| Aromatic C-H & C-C | 110 - 140 | A complex set of signals is expected. Carbons at the ring junctions (quaternary) will appear in this region. |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands for primary amine) |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic (C=C) | Ring Stretch | 1500 - 1620 | Medium to Strong (multiple bands) |

| Amine (N-H) | Scissoring (Bend) | 1580 - 1650 | Medium |

| Aromatic Amine (C-N) | Stretch | 1250 - 1340 | Medium to Strong |

| Aromatic (C-H) | Out-of-Plane Bend | 675 - 900 | Strong (pattern depends on substitution) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π* | ~250, ~295, ~350 | Phenanthrene aromatic system |

Note: The presence of the amino group (-NH₂), a strong auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance) compared to unsubstituted phenanthrene.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For optimal results, the solution should be free of particulate matter.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing : Process the raw FID (Free Induction Decay) data by applying a Fourier transform, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of this compound (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 AU).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second, matched cuvette with the sample solution.

-

Scan a range of wavelengths, typically from 200 to 600 nm.

-

-

Data Analysis : The resulting spectrum plots absorbance versus wavelength (nm). Identify the wavelengths of maximum absorbance (λₘₐₓ).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical sample like this compound.

An In-Depth Technical Guide on 3-Phenanthrylamine for Researchers and Drug Development Professionals

An Introduction to 3-Phenanthrylamine: A Promising Scaffold in Medicinal Chemistry

This compound, a polycyclic aromatic amine, has garnered interest within the scientific community for its potential applications in drug discovery and materials science. Its rigid, planar phenanthrene core provides a unique scaffold that can be strategically functionalized to interact with biological targets. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Phenanthren-3-amine | [1] |

| Synonyms | 3-Aminophenanthrene, Phenanthrene-3-amine | [1][2] |

| CAS Number | 1892-54-2 | [1][2] |

| Molecular Formula | C₁₄H₁₁N | [1][3] |

| Molecular Weight | 193.24 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 87.5 °C | |

| Boiling Point | 414.2 °C at 760 mmHg | |

| Density | 1.208 g/cm³ | |

| LogP | 4.15640 | |

| Vapor Pressure | 4.52E-07 mmHg at 25°C | |

| Index of Refraction | 1.765 |

Spectral Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectral data.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data and Interpretation |

| ¹H NMR | Spectral data for this compound is available and can be referenced for structural confirmation. The aromatic protons of the phenanthrene core will exhibit characteristic chemical shifts and coupling patterns. The amine protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |

| ¹³C NMR | The ¹³C NMR spectrum will show 14 distinct signals corresponding to the carbon atoms of the phenanthrene ring and the carbon bearing the amino group. The chemical shifts provide information about the electronic environment of each carbon atom. |

| FT-IR | The FT-IR spectrum of this compound will display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine). Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range for an aromatic amine.[4] |

| Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 193, corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information.[1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 3-nitrophenanthrene.

Experimental Protocol: Reduction of 3-Nitrophenanthrene

This protocol is adapted from a similar reduction of a dinitrophenanthrene derivative.[5]

Materials:

-

3-Nitrophenanthrene

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Celite

Procedure:

-

Suspend 3-nitrophenanthrene in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture at reflux for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the hot mixture through a pad of Celite.

-

Wash the Celite pad with a mixture of water and ethanol, followed by ethyl acetate.

-

Combine the filtrates and dilute with ethyl acetate and brine.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution to remove any insoluble impurities or charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.[2][6][7]

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the phenanthrene scaffold is present in numerous natural products with diverse pharmacological properties.[8] The planar aromatic structure of phenanthrene derivatives suggests a potential for these molecules to act as DNA intercalators, a mechanism of action for several anticancer drugs.[9][10][11][12][13]

Furthermore, many small molecules with aromatic amine functionalities are known to interact with various biological targets, including enzymes and receptors. It is plausible that this compound or its derivatives could modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Potential Mechanisms of Action:

-

DNA Intercalation: The planar phenanthrene ring system could intercalate between the base pairs of DNA, potentially disrupting DNA replication and transcription, and leading to cytotoxicity in cancer cells.[9][10][11][12][13]

-

Topoisomerase Inhibition: Some polycyclic aromatic compounds are known to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes can lead to DNA damage and apoptosis.[14][15][16][17]

-

Modulation of Apoptosis Pathways: this compound derivatives could potentially induce apoptosis by interacting with proteins in the Bcl-2 family or by activating caspase cascades. The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway.[8][18][19][20][21][22][23]

Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents. Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives: Introducing various substituents on the phenanthrene core and the amino group will allow for the exploration of structure-activity relationships.

-

Comprehensive biological evaluation: Screening these derivatives against a panel of cancer cell lines and other relevant biological targets will help identify lead compounds with promising activity.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects is crucial for their further development as drug candidates.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. Further investigation into its synthesis, properties, and biological activities is warranted to unlock its full therapeutic potential.

References

- 1. 3-Aminophenanthrene [webbook.nist.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 3-Aminophenanthrene [webbook.nist.gov]

- 4. analyzetest.com [analyzetest.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. mt.com [mt.com]

- 8. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. DNA intercalation facilitates efficient DNA-targeted covalent binding of phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3′-Intercalation of a N2-dG 1R-trans-anti-Benzo[c]phenanthrene DNA Adduct in an Iterated (CG)3 Repeat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Degradation of Bcl-2 by XIAP and ARTS promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of BCL-2 in Both T Cells and Tumor Cells to Enhance Chimeric Antigen Receptor T-cell Immunotherapy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Modulation of Bcl-2 protein levels by an intracellular anti-Bcl-2 single-chain antibody increases drug-induced cytotoxicity in the breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells [mdpi.com]

- 22. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel BH4-BCL-2 Domain Antagonists Induce BCL-2-Mediated Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 3-Aminophenanthrene

An In-depth Technical Guide on the Discovery and History of 3-Aminophenanthrene

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and historical context of 3-Aminophenanthrene (C₁₄H₁₁N). Aimed at researchers, scientists, and professionals in drug development, this document collates physicochemical data, details historical experimental protocols, and outlines the early investigations into its biological activity.

Historical Context and Discovery

The precise moment of the first synthesis of 3-Aminophenanthrene is not prominently documented in a singular "discovery" paper. Instead, its emergence is rooted in the broader exploration of polycyclic aromatic hydrocarbons (PAHs) in the late 19th and early 20th centuries. The foundational methods for creating the phenanthrene skeleton, such as the Pschorr reaction (1896), enabled chemists to build the core tricyclic structure.[1][2]

The most plausible and historically relevant pathway to 3-Aminophenanthrene was the functionalization of phenanthrene itself. This typically involved the nitration of the phenanthrene core to yield a mixture of nitrophenanthrene isomers, followed by the separation and subsequent reduction of the 3-nitro isomer. By the 1930s, aminophenanthrenes were known and utilized as synthetic intermediates. A 1936 publication by W. E. Bachmann and Charlotte H. Boatner, for instance, describes using 1-, 2-, and 3-aminophenanthrene as starting materials for the synthesis of various halophenanthrenes, indicating that these amines were accessible compounds by that time.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of 3-Aminophenanthrene have been characterized using various analytical techniques. The data is summarized in the tables below.

Table 1: Physicochemical Properties of 3-Aminophenanthrene

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁N | [4][5][6] |

| Molecular Weight | 193.24 g/mol | [4][6] |

| CAS Number | 1892-54-2 | [4][6] |

| Melting Point | 143 °C | |

| Appearance | Crystals from ligroin | |

| logP (Octanol/Water) | 3.575 (Calculated) | [6] |

| Water Solubility | -4.71 (Log10 WS, mol/l, Calculated) | [6] |

Table 2: Summary of Spectroscopic Data for 3-Aminophenanthrene

| Technique | Observed / Predicted Data |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 193. Other major fragments: m/z 165.[4] |

| Infrared (IR) Spectroscopy | Predicted Absorptions: - N-H Stretch (Amine): Two bands expected in the 3400-3250 cm⁻¹ region (asymmetric & symmetric).- C-N Stretch (Aromatic Amine): Strong band expected in the 1335-1250 cm⁻¹ region.- N-H Bend (Primary Amine): Band expected in the 1650-1580 cm⁻¹ region.- Aromatic C-H Stretch: Bands expected >3000 cm⁻¹.- Aromatic C=C Stretch: Bands expected in the 1600-1450 cm⁻¹ region. |

| ¹H NMR Spectroscopy | Predicted Chemical Shifts (in CDCl₃): - Aromatic Protons: Multiple signals expected in the δ 7.0-8.5 ppm range. Protons on the ring bearing the -NH₂ group would be shifted upfield relative to other phenanthrene protons.- Amine Protons (-NH₂): A broad singlet expected, chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR Spectroscopy | Predicted Features: - Number of Signals: Due to molecular asymmetry, 14 distinct signals are expected for the carbon atoms.- Chemical Shifts: Aromatic carbons typically appear in the δ 110-150 ppm range. The carbon atom directly attached to the amino group (C3) would be significantly shielded. |

Historical Synthesis and Experimental Protocols

The synthesis of 3-Aminophenanthrene historically relied on a two-step process starting from phenanthrene. The general workflow is illustrated below.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is based on established, classical methods for the nitration of PAHs and the subsequent reduction of the nitro group.

Step 1: Synthesis of 3-Nitrophenanthrene [7][8]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend phenanthrene (1 eq.) in glacial acetic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.), pre-cooled to 0 °C. Add this mixture dropwise to the phenanthrene suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.

-

Workup: Pour the reaction mixture onto crushed ice. The precipitated solid, a mixture of nitrophenanthrene isomers, is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

Purification: The primary isomers (9-, 3-, and 2-nitrophenanthrene) must be separated. This is historically achieved by fractional crystallization from solvents like ethanol or acetic acid. Modern methods would employ column chromatography on silica gel. 3-Nitrophenanthrene is isolated as a yellow solid.

Step 2: Reduction of 3-Nitrophenanthrene to 3-Aminophenanthrene [9][10]

This procedure is an adaptation of the Béchamp reduction, a method well-established in the early 20th century.

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 3-nitrophenanthrene (1 eq.), ethanol, and water to form a suspension.

-

Reduction: Add iron powder (3-5 eq.) and a catalytic amount of ammonium chloride or concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound. The reflux is typically maintained for 4-12 hours.

-

Workup: While still hot, filter the reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol.

-

Isolation: Combine the filtrates and reduce the volume under reduced pressure. The addition of water may be required to precipitate the crude product. The pH can be adjusted with a base (e.g., sodium carbonate) to ensure the amine is in its free base form.

-

Purification: Collect the crude 3-Aminophenanthrene by filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ligroin) to yield purified crystals.

Early Biological Investigations

Soon after its synthesis became feasible, 3-Aminophenanthrene was subjected to biological screening, a common practice for novel organic compounds in the burgeoning field of medicinal chemistry.

Analgesic Activity

The most notable historical report on the biological activity of 3-Aminophenanthrene comes from a 1933 study by N. B. Eddy. In an experiment evaluating a series of phenanthrene derivatives for their analgesic effects in cats, 3-aminophenanthrene was found to exhibit the greatest potency among the tested compounds.[11] This finding highlighted the potential of the phenanthrene scaffold as a pharmacophore for pain relief, a line of inquiry that would famously lead to the understanding of opioids like morphine, which also contain a phenanthrene core.

While 3-Aminophenanthrene itself did not become a clinical drug, this early research was a crucial step in establishing the structure-activity relationships (SAR) for this class of compounds, contributing to the broader field of drug development.

References

- 1. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. benchchem.com [benchchem.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. 3-Aminophenanthrene [webbook.nist.gov]

- 5. 3-Aminophenanthrene [webbook.nist.gov]

- 6. 3-Aminophenanthrene (CAS 1892-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Nitrophenanthrene | C14H9NO2 | CID 97240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Theoretical Exploration of 3-Phenanthrylamine's Electronic Frontier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 3-phenanthrylamine. Understanding the electronic properties of this phenanthrene derivative is crucial for its potential applications in materials science and drug development, where molecular interactions are governed by electron distribution and energy levels. This document outlines the computational protocols, expected electronic properties, and visual representations of the theoretical workflow.

Introduction to the Electronic Structure of this compound

This compound, an amino derivative of the polycyclic aromatic hydrocarbon phenanthrene, possesses a rich electronic landscape. The fusion of the aromatic rings creates a delocalized π-system, which is further modulated by the electron-donating amino group. Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for predicting its geometry, molecular orbital energies, and spectroscopic behavior. These computational insights are vital for understanding its reactivity, intermolecular interactions, and potential as a building block in larger molecular systems.

Computational Methodology

The investigation of this compound's electronic structure is predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for this purpose.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: A hybrid functional, most commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is employed.

-

Basis Set: A Pople-style basis set, such as 6-31G(d) or the more extensive 6-311++G(d,p), is typically used to describe the atomic orbitals. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, especially for the nitrogen atom and the delocalized π-system.

-

Software: Gaussian, GAMESS, or similar quantum chemistry software packages are utilized for these calculations.

Electronic Properties Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to determine the electronic properties.

Key Properties Calculated:

-

Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

-

Electron Density and Electrostatic Potential: These are calculated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack.

-

Dipole Moment: Provides information about the overall polarity of the molecule.

Spectroscopic Properties Prediction

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states.

Protocol:

-

Method: Time-Dependent Density Functional Theory (TD-DFT)

-

Functional and Basis Set: The same functional and basis set used for the geometry optimization are typically employed.

-

Output: The calculation yields excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).

Expected Electronic Structure and Data

Based on computational studies of phenanthrene and its derivatives, the following tables summarize the expected quantitative data for this compound. These values would be precisely determined using the methodologies described above.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.36 - 1.46 |

| C-N | ~1.40 |

| C-H | ~1.08 |

| N-H | ~1.01 |

| **Bond Angles (°) ** | |

| C-C-C (in rings) | 118 - 122 |

| C-C-N | ~120 |

| H-N-H | ~109 |

| Dihedral Angles (°) | |

| Amino group twist | Small, indicating near planarity with the ring |

Table 2: Frontier Molecular Orbital Energies and Related Properties

| Property | Expected Value (eV) | Description |

| HOMO Energy | -5.0 to -5.5 | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. |

| LUMO Energy | -1.0 to -1.5 | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 3.5 to 4.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. |

| Ionization Potential | 5.0 to 5.5 | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.0 to 1.5 | The energy released when an electron is added to the molecule. |

Table 3: Predicted UV-Vis Absorption Data

| Transition | Expected Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | 350 - 400 | Moderate | π → π |

| S₀ → S₂ | 300 - 350 | High | π → π |

| S₀ → S₃ | 250 - 300 | High | π → π* |

Visualizing the Theoretical Workflow and Molecular Orbitals

Graphviz diagrams are provided to illustrate the logical flow of the computational studies and the nature of the frontier molecular orbitals.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Frontier Molecular Orbitals (HOMO and LUMO) of this compound.

Conclusion

The theoretical study of this compound's electronic structure, through robust computational methods like DFT and TD-DFT, provides invaluable insights for researchers in medicinal chemistry and materials science. The predictive power of these techniques allows for a rational approach to designing novel molecules with tailored electronic and optical properties. The data and protocols presented in this guide serve as a foundational resource for further investigation and application of this compound and its derivatives.

Solubility of 3-Phenanthrylamine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenanthrylamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility based on the physicochemical properties of the compound and furnishes a standardized experimental protocol for its determination.

Introduction to this compound

This compound is an aromatic amine derived from phenanthrene. The presence of the amino group on the phenanthrene backbone significantly influences its chemical properties, including its solubility. As a molecule with a large, nonpolar polycyclic aromatic hydrocarbon structure combined with a polar amino group capable of hydrogen bonding, its solubility is expected to vary considerably across different organic solvents. Understanding this solubility profile is critical for its application in chemical synthesis, pharmaceutical development, and material science.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Ethyl Acetate | Good to Moderate | The polar nature of the solvent can interact with the amine group. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at dissolving a wide range of organic compounds, including those with polar functional groups. | |

| Non-Polar Aromatic | Toluene, Benzene | High | The "like dissolves like" principle suggests the large aromatic ring of this compound will be highly soluble in aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving large organic molecules. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | The large, polarizable aromatic system may have some interaction, but the overall polarity mismatch will likely limit solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal equilibrium method.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solvent is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not extensively reported in the public domain, its chemical structure suggests a versatile solubility profile. It is anticipated to be highly soluble in aromatic, chlorinated, and polar aprotic solvents, with moderate to good solubility in polar protic solvents, and poor solubility in non-polar aliphatic solvents. The provided experimental protocol offers a robust framework for researchers and professionals in the field of drug development to precisely determine the solubility of this compound in solvents relevant to their specific applications, thereby facilitating process optimization and formulation development.

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Aminophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminophenanthrene, a key aromatic amine, presents a molecular architecture of significant interest in medicinal chemistry and materials science. Its phenanthrene core, a polycyclic aromatic hydrocarbon, coupled with an amino functional group, gives rise to a distinct three-dimensional structure and conformational landscape that dictates its biological activity and material properties. This technical guide provides a comprehensive overview of the molecular structure and conformation of 3-Aminophenanthrene, detailing the experimental and computational methodologies employed in its characterization. While a definitive crystal structure for 3-Aminophenanthrene is not publicly available at the time of this writing, this document outlines the expected structural parameters and the sophisticated techniques used to determine them, offering a robust framework for researchers in the field.

Introduction

3-Aminophenanthrene (C₁₄H₁₁N) is an aromatic amine derivative of phenanthrene.[1] The arrangement of its atoms in three-dimensional space, its bond lengths, bond angles, and the rotational freedom around its chemical bonds—its conformation—are fundamental to understanding its interactions with biological targets and its performance in various applications. The planarity of the phenanthrene ring system and the orientation of the amino group are key determinants of its chemical reactivity and intermolecular interactions.

Molecular Structure of 3-Aminophenanthrene

The molecular structure of 3-Aminophenanthrene is characterized by a fused three-ring aromatic system with an amino group substituted on the 3-position.

General Structural Features:

-

Formula: C₁₄H₁₁N[1]

-

Molecular Weight: 193.24 g/mol [2]

-

IUPAC Name: Phenanthren-3-amine[2]

-

CAS Number: 1892-54-2[1]

The core of the molecule is the phenanthrene moiety, which is a planar polycyclic aromatic hydrocarbon. The amino group introduces a site for hydrogen bonding and potential for protonation, significantly influencing its chemical behavior.

Bond Lengths, Bond Angles, and Dihedral Angles

Precise quantitative data on the molecular geometry of 3-Aminophenanthrene from X-ray crystallography is not currently available in public databases. However, based on known structures of similar aromatic amines and computational modeling, the expected bond lengths and angles can be estimated.

Expected Bond Lengths and Angles (Theoretical):

A comprehensive theoretical study using Density Functional Theory (DFT) would be required to provide accurate predictions for these parameters. For illustrative purposes, a table of expected values is presented below. These are generalized values and would be refined by specific computational analysis.

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.36 - 1.42 |

| C-N | ~1.40 |

| N-H | ~1.01 |

| C-H (aromatic) | ~1.08 |

| **Bond Angles (°) ** | |

| C-C-C (in aromatic ring) | 118 - 122 |

| C-C-N | ~120 |

| H-N-H | ~109 |

| Dihedral Angles (°) | |

| C-C-C-C (within the ring) | ~0 (planar) |

| H-N-C-C | Variable |

Conformational Analysis

Conformational analysis of 3-Aminophenanthrene focuses on the rotational barrier around the C-N bond and the orientation of the amino group relative to the phenanthrene plane. The planarity of the phenanthrene backbone is largely rigid, but the amino group can exhibit some rotational freedom.

Computational methods, such as DFT and molecular mechanics, are pivotal in exploring the conformational landscape, identifying low-energy conformers, and determining the energy barriers between them.[3]

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and conformation of a molecule like 3-Aminophenanthrene relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of 3-Aminophenanthrene are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.

Caption: Workflow for X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a solution. 1H and 13C NMR are fundamental for confirming the carbon-hydrogen framework. Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of atoms, aiding in conformational analysis.

Detailed Methodology:

-

Sample Preparation: A solution of 3-Aminophenanthrene is prepared in a suitable deuterated solvent.

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: Chemical shifts, coupling constants, and cross-peaks are analyzed to establish the chemical structure and infer conformational preferences.

References

Health and safety data for 3-Phenanthrylamine

An In-depth Technical Guide to the Health and Safety of 3-Phenanthrylamine

This document provides a comprehensive overview of the health and safety data for this compound (CAS No. 1892-54-2), intended for researchers, scientists, and professionals in drug development. It consolidates toxicological data, physical and chemical properties, and safe handling procedures.

Chemical and Physical Properties

This compound is a polycyclic aromatic amine. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1892-54-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁N | [1][2][3] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Melting Point | 87.5°C | [3] |

| Boiling Point | 414.2°C at 760 mmHg | [1] |

| Flash Point | 229°C | [1] |

| Vapor Pressure | 4.52 x 10⁻⁷ mmHg at 25°C | [1] |

| LogP | 4.15640 | [1] |

| Appearance | Solid | N/A |

| Water Solubility | Insoluble in water | [4][5] |

Toxicological Data

Limited toxicological data is available for this compound. The existing data indicates potential for significant toxicity. Phenanthrene, the parent compound, is associated with skin sensitization and irritation.[5]

| Test Type | Route of Exposure | Species | Dose/Duration | Effects |

| LDLo (Lowest Published Lethal Dose) | Oral | Cat | 100 mg/kg | Lethal dose value.[1] |

| TDLo (Lowest Published Toxic Dose) | Oral | Rat | 450 mg/kg over 6 days (intermittent) | Tumorigenic - Equivocal tumorigenic agent by RTECS criteria; Skin and Appendages - Tumors.[1] |

| Mutagenicity | Not specified | Not specified | Not specified | Mutation data reported.[1] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Skull and Crossbones |

| Carcinogenicity | Category 2 (Suspected) | H351: Suspected of causing cancer | Health Hazard |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Environment |

Note: This classification is inferred based on available data for this compound and related polycyclic aromatic compounds. Users should consult a formal Safety Data Sheet (SDS) for definitive classification.

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound are not available in the public domain. The following are generalized, representative protocols for the types of studies cited.

Acute Oral Toxicity (LDLo) Study Protocol (General)

The Lowest Published Lethal Dose (LDLo) represents the lowest dose of a substance reported to have caused death in a particular animal species under defined conditions.

-

Test System: Healthy, young adult mammals (e.g., cats, as cited), maintained under standard laboratory conditions.

-

Dosage and Administration: A specific, single dose of this compound (e.g., 100 mg/kg) is administered orally, typically via gavage.

-

Observation Period: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Collection: Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LDLo is the lowest dose that results in the death of any animal in the test group.

Subchronic Toxicity and Carcinogenicity (TDLo) Study Protocol (General)

The Lowest Published Toxic Dose (TDLo) is the lowest dose of a substance reported to produce any toxic effect (in this case, tumorigenesis) in a particular animal species over a given period.

-

Test System: Rodents (e.g., rats, as cited) are commonly used.

-

Dosage and Administration: The substance is administered orally at a set dose (e.g., 450 mg/kg) intermittently over a defined period (e.g., 6 days).

-

Observation Period: Animals are monitored for their entire lifespan or a significant portion of it, following the exposure period, to observe for tumor development.

-

Data Collection: Regular clinical observations, body weight measurements, and palpation for masses are performed. At termination, a full necropsy is conducted, and tissues are examined histopathologically for evidence of tumors.

-

Endpoint: The TDLo is the lowest dose that results in toxic effects, such as the development of tumors, not observed in the control group.

Visualizations

Metabolic Activation Pathway of a Polycyclic Aromatic Hydrocarbon

Polycyclic aromatic hydrocarbons like phenanthrene are often not carcinogenic themselves but can be metabolically activated in the body to reactive intermediates that bind to DNA, leading to mutations and potentially cancer.[6]

Caption: Conceptual pathway for metabolic activation and detoxification of this compound.

General Experimental Workflow for Chemical Toxicity Assessment

This diagram outlines a typical workflow for assessing the toxicity of a chemical compound.

Caption: General workflow for chemical toxicity assessment from in silico to reporting.

First Aid Response Flowchart for Chemical Exposure

This flowchart provides a logical sequence of actions for first aid response to chemical exposure.

Caption: Flowchart for first aid procedures following chemical exposure.

Safe Handling and Storage

Handling

-

Work under a chemical fume hood to avoid inhalation of dust.[7]

-

Minimize dust generation and accumulation.[10]

-

Do not eat, drink, or smoke when using this product.[11]

Storage

-

Keep container tightly closed in a dry and well-ventilated place.[7][10]

-

Store locked up or in an area accessible only to qualified or authorized persons.[7]

-

Keep away from strong oxidizing agents and strong acids.[10]

-

Store under refrigerated temperatures is recommended for the parent compound, phenanthrene.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[10]

-

Skin Protection: Wear chemical-resistant, impervious gloves. Protective clothing should be selected based on the concentration and quantity of the hazardous substance handled.[7][8]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.[10] Respirator selection must be based on known or anticipated exposure levels.[7]

First Aid Measures

-

General Advice: Show the safety data sheet to the doctor in attendance.

-

Inhalation: Move the exposed person to fresh air at once.[12] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Get medical attention.[12]

-

Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[12] Remove contaminated clothing immediately.[7] If irritation persists, get medical attention.[12]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[10]

-

Ingestion: If swallowed, immediately make the victim drink water (two glasses at most).[7] Do NOT induce vomiting. Call a physician or poison control center immediately.[10] Never give anything by mouth to an unconscious person.[7]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), foam, or dry powder.[7]

-

Hazardous Combustion Products: In a fire, hazardous combustion gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[10]

-

Accidental Release: Avoid substance contact and inhalation of dust.[7] Evacuate personnel to safe areas. Wear personal protective equipment.[10] Collect the spill by sweeping up and shoveling into a suitable container for disposal.[10] Avoid flushing into surface water or the sanitary sewer system.[10]

References

- 1. This compound | CAS#:1892-54-2 | Chemsrc [chemsrc.com]

- 2. This compound | C14H11N | CID 74691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenanthrene-3-amine | 1892-54-2 [amp.chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. PHENANTHRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 9. sds.strem.com [sds.strem.com]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to 3-Phenanthrylamine: Synonyms, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenanthrylamine, a phenanthrene derivative of interest in various scientific fields. This document consolidates its nomenclature, chemical identifiers, and outlines its potential biological activities, with a focus on its interaction with cellular signaling pathways. Detailed, adaptable experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and drug discovery efforts.

Nomenclature and Chemical Identifiers

This compound is known by a variety of synonyms and alternative names across different chemical databases and suppliers. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for this compound

| Type | Identifier | Source/Database |

| Systematic Name | phenanthren-3-amine | IUPAC |

| Common Name | 3-Aminophenanthrene | General Use |

| This compound | General Use | |

| Phenanthrene-3-amine | General Use | |

| 3-Phenanthrenamine | PubChem[1] | |

| CAS Number | 1892-54-2 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₄H₁₁N | PubChem[1] |

| Molecular Weight | 193.24 g/mol | PubChem[1] |

| InChI Key | HUWRJSZODLRHMY-UHFFFAOYSA-N | IUPAC[1] |

| UNII | 31408D985F | FDA Global Substance Registration System[1] |

| NSC Number | 141594 | National Cancer Institute[1] |

| CCRIS | 7004 | Chemical Carcinogenesis Research Information System[1] |

| Beilstein Registry Number | 2092693 | Beilstein Handbook[1] |

Biological Activity and Signaling Pathways

Phenanthrene and its derivatives have been shown to exhibit a range of biological activities. While specific data for this compound is limited, the broader class of phenanthrenes is known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell cycle, and immune responses.

The binding of a ligand, such as a phenanthrene derivative, to the cytosolic AhR complex triggers a conformational change, leading to its translocation into the nucleus. In the nucleus, AhR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Below is a diagram illustrating the canonical AhR signaling pathway, which is a likely mechanism of action for this compound.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the synthesis, purification, and biological evaluation of this compound. These protocols are based on established methodologies for similar compounds and can be optimized for specific laboratory conditions.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 3-nitrophenanthrene.

Materials and Reagents:

-

3-Nitrophenanthrene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-nitrophenanthrene (1 equivalent) in ethanol.

-

Add an excess of tin(II) chloride dihydrate (e.g., 5-10 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified by column chromatography.

Materials and Reagents:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-